molecular formula C24H22N2O5S B5423695 ETHYL (2Z)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B5423695
M. Wt: 450.5 g/mol
InChI Key: RTPADNMPRJMLIW-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl 2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are known for their huge synthetic potential and are promising scaffolds for the design of new medicines, including anticancer drugs .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A method developed by Singh et al. involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of other thiazolo[3,2-a]pyrimidines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of thiazolo[3,2-a]pyrimidines involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which then undergoes [3,3]-Claisen rearrangement .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, thiazolo[3,2-a]pyrimidines are known to have antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Future research could focus on further exploring the medicinal potential of these compounds, including their antitumor, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-4-31-23(29)20-14(2)25-24-26(21(20)16-8-6-5-7-9-16)22(28)19(32-24)13-15-10-11-18(30-3)17(27)12-15/h5-13,21,27H,4H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPADNMPRJMLIW-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=C(C=C4)OC)O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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